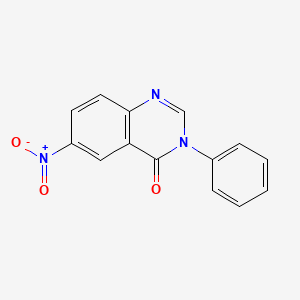
6-nitro-3-phenyl-4(3H)-quinazolinone
Vue d'ensemble
Description
6-nitro-3-phenyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities. 6-nitro-3-phenyl-4(3H)-quinazolinone has been found to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Applications De Recherche Scientifique
Dye Synthesis
6-Nitro-3-Phenyl-4(3H)-Quinazolinone has been utilized in the synthesis of styryl and azo disperse dyes for polyester. These dyes exhibit various colors, but their fastness properties are relatively disappointing (Bhatti & Seshadri, 2004). Similarly, quinazolinone-based heterocyclic monoazo acid dyes have been synthesized, showing good dye bath exhaustion and moderate to very good fastness properties on different fibers, including silk, wool, and cotton (Parekh et al., 2012).
Chemosensor Development
Quinazolinone derivatives have shown potential in developing colorimetric chemosensors for detecting cations in aqueous mediums and biological samples. Certain derivatives of 6-Nitro-3-Phenyl-4(3H)-Quinazolinone have demonstrated specific colorimetric responses to copper and mercury ions (Ayman et al., 2020).
Pharmaceutical Research
This compound has been involved in synthesizing various pharmaceutical agents. While specific drug-related research falls outside the scope of this summary, the structural attributes of quinazolinones, including 6-Nitro-3-Phenyl-4(3H)-Quinazolinone, have been instrumental in creating molecules with potential biological activities, such as cytotoxic, antibacterial, and antifungal properties (Taherian et al., 2019).
Photo-Disruptive Studies
Quinazolinone derivatives have been synthesized and found photo-active towards plasmid DNA under UV radiation. These findings are significant for understanding the photosensitization of compounds used in drug development, potentially leading to novel photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Antimicrobial Activity
Several studies have synthesized quinazolinone derivatives and evaluated their antimicrobial properties. These compounds have displayed varying degrees of antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Patel & Patel, 2012).
Propriétés
IUPAC Name |
6-nitro-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14-12-8-11(17(19)20)6-7-13(12)15-9-16(14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVFWMRDXLKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-3-phenyl-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)

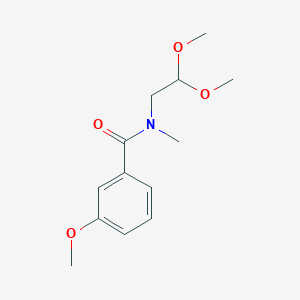
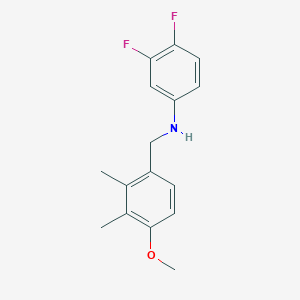
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-2-furamide](/img/structure/B5856812.png)
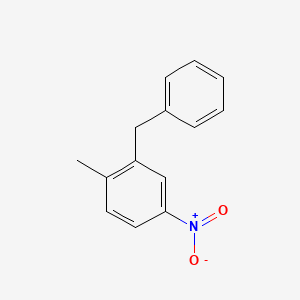
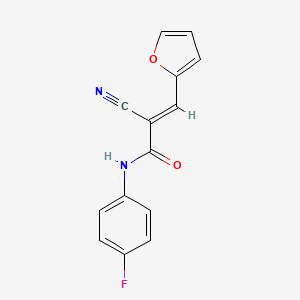
![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)

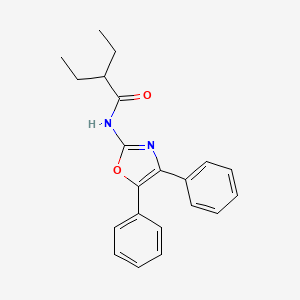
![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)
![ethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5856864.png)